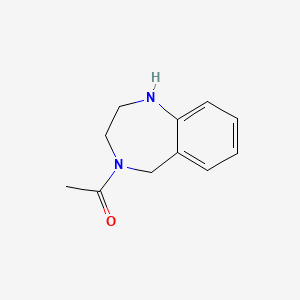

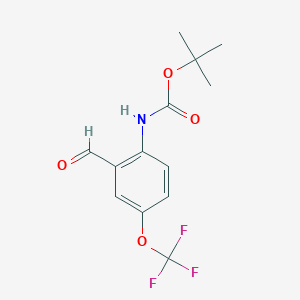

叔丁基 4-(4-氯-2-甲酰苯基)四氢-1(2H)-吡嗪羧酸酯

描述

The compound tert-butyl 4-(4-chloro-2-formylphenyl)tetrahydro-1(2H)-pyrazinecarboxylate is a chemical entity that appears to be related to a class of compounds that include pyrazine derivatives. These derivatives are known for their presence in natural flavors and complex organic molecules, and they often exhibit interesting chemical and physical properties due to their unique molecular structures.

Synthesis Analysis

The synthesis of related pyrazine derivatives has been explored in several studies. For instance, the reactivity of tetrahydropyridine derivatives with hydrazines under acidic conditions has been described, leading to the formation of various products such as hydrazones, pyrazolines, or pyridazinones depending on the reaction conditions and substituents on the tetrahydropyridine ring . Additionally, multigram synthesis of fluorinated pyrazole-4-carboxylic acids has been achieved through acylation and subsequent reaction with alkyl hydrazines . These methods could potentially be adapted for the synthesis of tert-butyl 4-(4-chloro-2-formylphenyl)tetrahydro-1(2H)-pyrazinecarboxylate.

Molecular Structure Analysis

The molecular structure of pyrazine derivatives has been extensively studied using spectroscopic methods and computational chemistry. For example, the optimized molecular structure and vibrational frequencies of a similar compound, 5-tert-Butyl-6-chloro-N-[(4-(trifluoromethyl)phenyl]pyrazine-2-carboxamide, have been investigated both experimentally and theoretically . The stability of these molecules often arises from hyper-conjugative interactions and charge delocalization, as evidenced by Natural Bond Orbital (NBO) analysis . These findings are relevant to understanding the molecular structure of tert-butyl 4-(4-chloro-2-formylphenyl)tetrahydro-1(2H)-pyrazinecarboxylate.

Chemical Reactions Analysis

The chemical reactivity of pyrazine derivatives can be influenced by the presence of various functional groups. The reactivity of tert-butylhydrazine with different reactants to form chloropyridazinones has been documented . This suggests that the tert-butyl group and the pyrazine ring can participate in a variety of chemical reactions, which may include nucleophilic attacks, condensation reactions, and the formation of hydrogen-bonded structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazine derivatives are closely related to their molecular structures. The presence of tert-butyl groups can influence the compound's crystallinity and molecular packing, as seen in the crystal structure of 2-tert-butyl-5-(4-tert-butylbenzylthio)-4-chloropyridazin-3(2H)-one . Vibrational spectroscopic investigations provide insights into the bond lengths and stretching wave numbers, which are indicative of the compound's stability and reactivity . The first hyperpolarizability and HOMO-LUMO analysis of these compounds suggest potential applications in nonlinear optics due to extended π-electron delocalization .

科学研究应用

合成和生物学评价

对于取代的吡嗪甲酰胺的研究,可能涉及与叔丁基 4-(4-氯-2-甲酰苯基)四氢-1(2H)-吡嗪羧酸酯相关的化合物,突出了它们的合成及其抗分枝杆菌、抗真菌和光合抑制活性的评价。例如,Doležal 等人 (2006) 进行的一项研究详细阐述了通过将取代的吡嗪-2-羧酸相应氯化物与各种环取代氨基噻唑或苯胺缩合来合成一系列酰胺。这项研究确定了化学结构和生物活性之间的构效关系,包括对结核分枝杆菌和须癣毛癣菌的显着活性 (Doležal 等人,2006)。

反应性研究

涉及类似叔丁基 4-(4-氯-2-甲酰苯基)四氢-1(2H)-吡嗪羧酸酯化合物的研究的另一个方面是它们的反应性,这对于开发新的合成途径至关重要。例如,Mironovich 和 Shcherbinin (2015) 在不同条件下研究了 7-氨基-3-叔丁基-8-(2H-四唑-5-基)吡唑并[5,1-c][1,2,4]三嗪-4(6H)-酮(一种相关化合物)的反应性以形成不同的衍生物 (Mironovich 和 Shcherbinin,2015)。

光谱分析

光谱技术可以深入了解化学化合物的分子结构和电子性质。Bhagyasree 等人 (2015) 对类似吡嗪衍生物进行光谱分析的研究重点是其分子结构、振动频率和电子性质,例如第一个超极化率和 NBO 分析。这项研究有助于理解分子内的非线性和电荷转移,这对于材料科学和电子应用至关重要 (Bhagyasree 等人,2015)。

属性

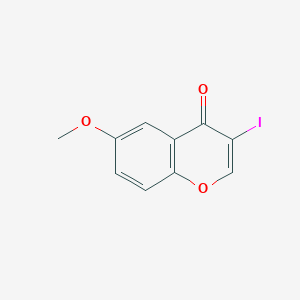

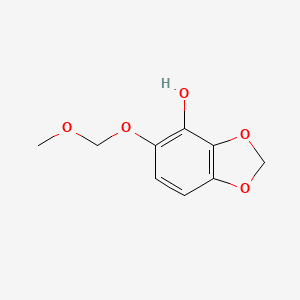

IUPAC Name |

tert-butyl 4-(4-chloro-2-formylphenyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21ClN2O3/c1-16(2,3)22-15(21)19-8-6-18(7-9-19)14-5-4-13(17)10-12(14)11-20/h4-5,10-11H,6-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYUKBCDPNJYYKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80468124 | |

| Record name | tert-Butyl 4-(4-chloro-2-formylphenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80468124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl 4-(4-chloro-2-formylphenyl)tetrahydro-1(2H)-pyrazinecarboxylate | |

CAS RN |

869478-16-0 | |

| Record name | tert-Butyl 4-(4-chloro-2-formylphenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80468124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

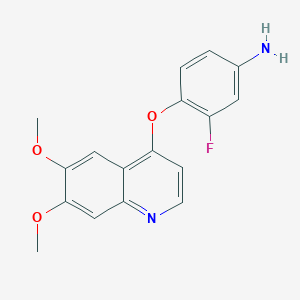

![9H-fluoren-9-ylmethyl N-[(2S)-1-(1H-indol-3-yl)-3-oxopropan-2-yl]carbamate](/img/structure/B1339072.png)